molecular formula C12H21N3O B14352195 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine CAS No. 90996-47-7

4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine

Katalognummer: B14352195
CAS-Nummer: 90996-47-7
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: NRJOZSPPAZYCKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Ether Formation: The 2-methylpropoxy group is introduced via an etherification reaction, typically using an alcohol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, often involving:

    High-pressure reactors: for condensation reactions.

    Automated alkylation systems: to ensure precise control over reaction parameters.

    Distillation units: for purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, isopropyl, and 2-methylpropoxy groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

90996-47-7

Molekularformel

C12H21N3O

Molekulargewicht

223.31 g/mol

IUPAC-Name

4-methyl-5-(2-methylpropoxy)-N-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C12H21N3O/c1-8(2)7-16-11-6-13-12(14-9(3)4)15-10(11)5/h6,8-9H,7H2,1-5H3,(H,13,14,15)

InChI-Schlüssel

NRJOZSPPAZYCKI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1OCC(C)C)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.